An In-depth Technical Guide to 3-Chloro-5-fluoroisonicotinaldehyde: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 3-Chloro-5-fluoroisonicotinaldehyde: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Pyridines
In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in a vast number of FDA-approved drugs. The strategic introduction of halogen atoms, particularly chlorine and fluorine, onto this scaffold can profoundly influence a molecule's physicochemical and pharmacological properties. Chlorine, for instance, can enhance binding affinity and modulate metabolic pathways, an effect sometimes referred to as the "magic chloro" effect in drug discovery.[1] Fluorine can improve metabolic stability, membrane permeability, and binding selectivity.
This guide focuses on a specific and highly valuable building block: 3-Chloro-5-fluoroisonicotinaldehyde (also known as 3-Chloro-5-fluoro-pyridine-4-carbaldehyde). This compound combines the beneficial attributes of a pyridine core with the distinct electronic influences of both chloro and fluoro substituents, alongside a reactive aldehyde functional group. This unique combination makes it a sought-after intermediate for synthesizing complex molecular architectures, particularly in the pursuit of new active pharmaceutical ingredients (APIs) and agrochemicals. This document serves as a comprehensive technical resource, detailing its chemical properties, a robust synthesis protocol, analytical characterization methods, applications, and essential safety procedures.
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and process development. The data presented below for 3-Chloro-5-fluoroisonicotinaldehyde has been aggregated from chemical supplier databases and predictive modeling.
| Property | Value | Source |
| CAS Number | 1227603-79-3 | ChemicalBook[2] |
| Molecular Formula | C₆H₃ClFNO | ChemicalBook[2] |
| Molecular Weight | 159.55 g/mol | ChemicalBook[2] |
| Boiling Point | 204.6 ± 35.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.444 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| Appearance | Solid (likely, based on similar compounds) | Pipzine Chemicals[3] |
| pKa | -1.46 ± 0.28 (Predicted) | ChemicalBook[2] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Chloroform) | Pipzine Chemicals[3] |
Synthesis Protocol: The Vilsmeier-Haack Approach
The synthesis of 3-Chloro-5-fluoroisonicotinaldehyde is most effectively achieved via the Vilsmeier-Haack reaction . This classic and reliable method is used for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] The reaction proceeds by first forming the "Vilsmeier reagent," an electrophilic chloroiminium salt, from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[7][8] This electrophile then attacks the electron-rich pyridine ring of the starting material, 3-Chloro-5-fluoropyridine, followed by hydrolysis to yield the target aldehyde.
Causality Behind the Method
-
Choice of Starting Material: 3-Chloro-5-fluoropyridine is the logical precursor. The pyridine ring, while less reactive than benzene, is sufficiently activated for this reaction. The directing effects of the existing substituents guide the formylation to the C-4 position.
-
Vilsmeier Reagent (DMF/POCl₃): This combination generates a moderately reactive electrophile. It is potent enough to formylate the pyridine ring without requiring harsh conditions that could lead to decomposition or side reactions. The reaction is generally clean and high-yielding.[6]
-
Reaction Control: The initial formation of the Vilsmeier reagent and the subsequent electrophilic attack are typically conducted at low temperatures (0 °C) to control the exothermic nature of the reaction and prevent side-product formation. The reaction is then allowed to proceed at room temperature or with gentle heating to ensure completion.
Experimental Workflow Diagram
Caption: Vilsmeier-Haack synthesis workflow for 3-Chloro-5-fluoroisonicotinaldehyde.
Step-by-Step Methodology
Materials:
-
3-Chloro-5-fluoropyridine (1.0 eq)
-
N,N-Dimethylformamide (DMF) (3.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of a viscous liquid or a solid precipitate indicates the formation of the Vilsmeier reagent.
-
Formylation Reaction: Cool the freshly prepared Vilsmeier reagent back to 0 °C. Dissolve the starting material, 3-Chloro-5-fluoropyridine (1.0 eq), in anhydrous DCM and add it dropwise to the Vilsmeier reagent.
-
Reaction Monitoring: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be diligently monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). If the reaction is sluggish, gentle heating to 40-50 °C may be required.
-
Work-up and Quenching: Once TLC indicates the consumption of the starting material, cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding a saturated aqueous solution of NaHCO₃ or NaOAc until the pH is neutral or slightly basic. Caution: This step is exothermic and will evolve gas.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers sequentially with deionized water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude product can be further purified by flash column chromatography on silica gel or recrystallization to yield pure 3-Chloro-5-fluoroisonicotinaldehyde.
Analytical Characterization (Self-Validation)
To confirm the identity and purity of the synthesized product, a suite of analytical techniques is essential. While specific experimental spectra for this exact compound are not widely published, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show three distinct signals in the aromatic region corresponding to the pyridine ring protons and one signal for the aldehyde proton. The aldehyde proton (CHO) is expected to be a singlet significantly downfield (δ 9.5-10.5 ppm). The two pyridine protons will appear as doublets or doublet of doublets, with coupling constants characteristic of their positions relative to each other and the fluorine atom.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display six distinct signals. The aldehyde carbonyl carbon will be the most downfield signal (δ 185-195 ppm). The five carbons of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing chloro, fluoro, and aldehyde substituents. Carbon-fluorine coupling (J-coupling) is expected for the carbons near the fluorine atom.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the aldehyde group, typically around 1700-1720 cm⁻¹. Other key signals will include C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and C=C/C=N stretching vibrations within the pyridine ring (1400-1600 cm⁻¹).
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z 159. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident, showing an M+2 peak at m/z 161 with about one-third the intensity of the M⁺ peak.
Applications in Drug Discovery and Development
3-Chloro-5-fluoroisonicotinaldehyde is a valuable building block due to its trifunctional nature. The aldehyde group provides a reactive handle for a variety of transformations, including reductive amination, Wittig reactions, and condensations, to build more complex molecular scaffolds. The chloro and fluoro groups offer sites for further functionalization through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
This scaffold is particularly relevant in the synthesis of inhibitors for enzymes such as Protein Arginine Methyltransferase 5 (PRMT5) , which are targets in oncology. For example, related structures like 2-Amino-3-chloro-5-fluoroquinolines are used in the development of PRMT5 inhibitors for treating various cancers.[9] The aldehyde functionality of 3-Chloro-5-fluoroisonicotinaldehyde allows for its facile incorporation into larger, more complex molecules targeting such disease pathways. Its derivatives are key intermediates for APIs aimed at treating a range of conditions, from viral infections to inflammatory diseases.[10]
Safety, Handling, and Storage
Hazard Identification (Anticipated):
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[12]
-
Skin Corrosion/Irritation: Causes skin irritation.[13]
-
Eye Damage/Irritation: Causes serious eye irritation.[12][13]
-
Respiratory Irritation: May cause respiratory irritation.[14]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[11]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[14]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.
-
Respiratory Protection: If working outside a fume hood or with fine powders, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[13]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.
-
The compound may be moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Conclusion
3-Chloro-5-fluoroisonicotinaldehyde stands out as a strategically important chemical intermediate. Its synthesis via the Vilsmeier-Haack reaction is a robust and scalable method, providing access to a versatile building block. The presence of three distinct functional points—the aldehyde, the chloro group, and the fluoro group—offers chemists a powerful tool for the modular construction of complex molecules. For researchers in the pharmaceutical and agrochemical industries, this compound represents a key starting point for the discovery and development of next-generation active ingredients, enabling the exploration of novel chemical space and the optimization of lead compounds.
References
- Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Fluorophenylfuran.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 3-Pyridinecarboxaldehyde, 5-Chloro-2-Fluoro. Retrieved from [Link]
- Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.
-
ChemRxiv. (2022, August 9). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
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PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
- The Versatility of 3-Chloro-5-(trifluoromethyl)pyridine in Specialty Organic Synthesis. (2026, January 23).
-
MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]
- Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
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